6-(Piperazin-1-yl)pyridin-3-ol hydrochloride
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Overview
Description
6-(Piperazin-1-yl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C9H13N3O·HCl It is a derivative of pyridine and piperazine, which are both important scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)pyridin-3-ol hydrochloride typically involves the reaction of 6-chloropyridin-3-ol with piperazine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Piperazin-1-yl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-3-one derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(Piperazin-1-yl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can act as a binding site, while the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
6-(Piperazin-1-yl)pyridin-3-ol hydrochloride is unique due to its specific combination of the piperazine and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
Molecular Formula |
C9H14ClN3O |
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Molecular Weight |
215.68 g/mol |
IUPAC Name |
6-piperazin-1-ylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-8-1-2-9(11-7-8)12-5-3-10-4-6-12;/h1-2,7,10,13H,3-6H2;1H |
InChI Key |
NCJHFGIEAJGWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)O.Cl |
Origin of Product |
United States |
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